molecular formula C11H13ClN2O B2545696 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride CAS No. 91874-45-2

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride

Cat. No.: B2545696
CAS No.: 91874-45-2
M. Wt: 224.69
InChI Key: INYLZFIJNLVSAM-UHFFFAOYSA-N
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Description

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential as an antifungal, antibacterial, and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The imidazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and coordinate with metal ions present in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride
  • 4-[(2-methoxyphenyl)methyl]-1H-benzimidazole hydrochloride
  • 4-[(2-methoxyphenyl)methyl]-1H-pyrazole hydrochloride

Uniqueness

4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10;/h2-5,7-8H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLZFIJNLVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CN=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91874-45-2
Record name 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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